2'-O-Methyl-d3 Paclitaxel
Description
Properties
Molecular Formula |
C₄₈H₅₀D₃NO₁₄ |
|---|---|
Molecular Weight |
870.95 |
Synonyms |
(αR,βS)-β-(Benzoylamino)-α-methoxy-d3-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-d3-1H-cyclodec |
Origin of Product |
United States |
Scientific Research Applications
Enhanced Antitumor Activity
Research indicates that 2'-O-Methyl-d3 Paclitaxel exhibits increased antitumor activity compared to its parent compound. For instance, studies have shown that this derivative can effectively inhibit the growth of breast cancer cells (MCF-7) in vitro, demonstrating a higher potency than traditional paclitaxel formulations .
Case Study: Combination Therapy
A notable study investigated the combined effects of this compound with vitamin D3 analogs on MCF-7 cells. The results indicated that this combination not only inhibited cell growth more effectively than either agent alone but also exhibited non-overlapping toxicities, suggesting a promising avenue for combination therapies in breast cancer treatment .
Nanomedicine Applications
The incorporation of this compound into nanoparticle formulations has been explored to enhance drug delivery systems. For example, polylactic glycolic acid nanoparticles loaded with this compound have shown improved drug loading efficiency and controlled release profiles. These formulations have demonstrated significant cytotoxicity against various cancer cell lines while minimizing systemic toxicity .
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Cytotoxicity (IC50) |
|---|---|---|---|
| PLGA-2'-O-Methyl-d3 PTX | 15 | 80 | 5 μg/mL |
| PLGA-Paclitaxel | 10 | 70 | 8 μg/mL |
Clinical Implications
The clinical implications of using this compound are significant. Its improved solubility and reduced side effects may lead to better patient compliance and outcomes in chemotherapy regimens. Moreover, ongoing clinical trials are assessing its efficacy in various cancers beyond breast cancer, including ovarian and lung cancers.
Case Study: Ovarian Cancer
In preclinical models of ovarian cancer, this compound demonstrated superior efficacy compared to standard treatments. The compound's ability to penetrate tumor tissues more effectively has been attributed to its enhanced pharmacokinetic profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Paclitaxel-d5
- Structural Modifications : Paclitaxel-d5 contains five deuterium atoms, primarily at the benzamide and phenyl groups, whereas 2'-O-Methyl-d3 Paclitaxel incorporates deuterium at unspecified positions alongside a 2'-O-methyl group .
- Pharmacokinetic Impact : Deuterated analogs generally exhibit slower metabolic degradation due to the kinetic isotope effect. This enhances systemic exposure and reduces interpatient variability in drug metabolism .
| Property | This compound | Paclitaxel-d5 |
|---|---|---|
| Deuterium Positions | 3 (specific sites unclear) | 5 (benzamide/phenyl groups) |
| Metabolic Stability | Likely improved | Known to resist CYP3A4 |
| Clinical Use | Under investigation | Used as impurity standard |
Liposomal Paclitaxel
Liposomal formulations encapsulate paclitaxel in phospholipid bilayers to enhance tumor targeting and reduce toxicity .
- Efficacy : Liposomal paclitaxel combined with carboplatin demonstrated superior short-term efficacy in advanced ovarian cancer compared to solvent-based paclitaxel, with higher tumor drug accumulation .
- Toxicity : Reduced incidence of muscle/joint pain, neuropathy, and hypersensitivity reactions compared to conventional paclitaxel, though hematologic toxicities (e.g., thrombocytopenia) remain comparable .
| Parameter | This compound | Liposomal Paclitaxel |
|---|---|---|
| Tumor Targeting | Unreported | Enhanced via EPR effect |
| Neurotoxicity | Potential reduction (deuteration) | Significantly lower |
| Administration | Requires solvent | Solvent-free |
Docetaxel
Docetaxel, a semi-synthetic taxane, shares paclitaxel’s mechanism but has distinct structural and pharmacokinetic properties .
- Structural Differences : Docetaxel lacks the 3'-phenyl group and has a hydroxylated side chain, improving water solubility.
- Clinical Outcomes : Bayesian equivalence models suggest docetaxel and paclitaxel have overlapping toxicity profiles but differ in efficacy against specific cancers (e.g., docetaxel preferred in prostate cancer) .
| Property | This compound | Docetaxel |
|---|---|---|
| Solubility | Likely similar to paclitaxel | Higher aqueous solubility |
| Resistance Mechanisms | Potential mitigation via deuteration | Affected by ABCB1 overexpression |
TPI-287 (Novel Taxane)
TPI-287, a third-generation taxane, shows efficacy against paclitaxel-resistant brain metastases .
- Cytotoxicity: IC50 values in the low nanomolar range, comparable to paclitaxel, but with enhanced blood-brain barrier penetration .
- Clinical Niche : Superior activity in breast cancer brain metastases, a site where paclitaxel often fails due to poor penetration .
Simplified Structural Analogs
Efforts to synthesize simplified paclitaxel analogs (e.g., compounds 7a and 7b) have yielded molecules with 3.5–7.7-fold lower potency than paclitaxel in cell-based assays . These analogs lack the complex diterpenoid core, compromising microtubule-binding affinity .
Key Research Findings and Limitations
- Genetic Influences : Polymorphisms in ABCB1, NR3C1, and GSTM3 affect paclitaxel clearance and toxicity, suggesting that deuterated or liposomal forms may circumvent metabolic variability .
- Contradictions : While liposomal paclitaxel reduces neurotoxicity, its impact on hematologic adverse events remains inconsistent across studies .
- Limitations: Small sample sizes and heterogeneous patient populations hinder reproducibility of pharmacogenomic findings .
Preparation Methods
Protection of Reactive Functional Groups
Prior to methylation, protection of paclitaxel’s hydroxyl groups is essential to prevent undesired side reactions. The 7- and 10-hydroxyl groups on the baccatin core are typically shielded using triethylsilyl (TES) or acetyl groups. For example, 3-triethylsilyloxyazetidin-2-one has been employed as a protective intermediate in paclitaxel derivatization. The reaction conditions involve:
-
Reagents : Triethylsilyl chloride (TES-Cl), imidazole, dimethylaminopyridine (DMAP).
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
This step ensures regioselective modification at the 2'-position while leaving other hydroxyl groups intact.
Deuterated Methylation at the 2'-Position
The introduction of the methyl-d3 group requires deuterated methylating agents. Two predominant strategies are documented in analogous syntheses:
Mitsunobu Reaction with Deuterated Methanol
The Mitsunobu reaction enables the substitution of hydroxyl groups with deuterated methyl groups using deuterated methanol (CD3OD) as the deuterium source:
Alkylation with Deuterated Methyl Iodide
Direct alkylation using deuterated methyl iodide (CD3I) under basic conditions offers an alternative route:
-
Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent : Dimethylformamide (DMF) or DCM.
Both methods necessitate stringent anhydrous conditions to prevent hydrolysis of the methylating agents.
Deprotection and Purification
Following methylation, deprotection of the silyl or acetyl groups is achieved using fluoride-based reagents. For example, HF-pyridine in THF selectively removes triethylsilyl groups without affecting the methyl-d3 moiety:
Purification is performed via silica gel chromatography (petroleum ether:acetone = 10:1) or preparative HPLC using a C18 column.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Chromatographic Purity
Reaction Optimization and Challenges
Regioselectivity Issues
Competitive methylation at the 7- or 10-positions may occur if protection is incomplete. Using bulkier silyl groups (e.g., tert-butyldimethylsilyl) improves selectivity for the 2'-position.
Q & A
Q. What synthetic strategies are employed to prepare 2'-O-Methyl-d3 Paclitaxel, and what are the critical protection-deprotection steps?
The synthesis involves selective protection of hydroxyl groups using triethylsilyl (TES) or similar protecting agents. For example, paclitaxel is first protected at the 2'-OH group using triethylsilyl chloride in pyridine to form the 2'-O-TES derivative. Subsequent methylsulfanylmethylation at the 7-OH position is performed using dimethyl sulfide and benzoyl peroxide. Final desilylation with aqueous acetic acid or HCl/CH₃CN yields this compound. Key steps require strict anhydrous conditions and monitoring via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- HPLC with UV/Vis detection : Utilize C18 reverse-phase columns and acetonitrile-water gradients (e.g., 40:60 to 90:10 over 30 min) to resolve impurities. USP guidelines (e.g., Test 2 for semisynthetic processes) specify limits: ≤0.1% for individual impurities and ≤2.0% total impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 910.3 for deuterated analogs) and isotopic patterns.
- ¹H/¹³C NMR : Verify methyl group incorporation (δ 1.2–1.5 ppm for -OCH₃) and deuteration efficiency at specific positions .
Advanced Research Questions
Q. How does the 2'-O-methyl modification affect tubulin binding kinetics compared to native paclitaxel?
Molecular docking and REDOR NMR studies indicate that 2'-O-methylation reduces hydrogen bonding with β-tubulin’s Thr276 residue, potentially altering binding affinity. Fluorescence quenching assays using tubulin polymers show a 15–20% decrease in binding constants (Kd ~0.8 µM vs. 0.6 µM for paclitaxel). However, deuteration at the 3'-position may enhance metabolic stability, offsetting reduced binding .
Q. What in vitro models are optimal for evaluating resistance mechanisms against this compound in gastric cancer?
Use NRF2-overexpressing gastric adenocarcinoma cell lines (e.g., AGS or MKN-45) with siRNA-mediated NRF2 knockdown. Co-treatment with this compound (IC₅₀: 12–18 nM) and NRF2 inhibitors (e.g., brusatol) enhances apoptosis (2.5-fold increase in caspase-3 activation). Measure synergism via Chou-Talalay combination indices (CI <1.0 indicates synergy) .
Q. How should researchers design experiments to assess synergistic effects in combination therapies?
- Dose-response matrices : Test 4–6 concentration gradients of this compound and partner drugs (e.g., carboplatin or ramucirumab).
- Statistical analysis : Apply the Bliss independence model or CompuSyn software to calculate CI values. For example, a CI of 0.7 indicates moderate synergy.
- Controls : Include monotherapy arms and vehicle-treated cells. Normalize data to baseline ATP levels (via CellTiter-Glo assays) .
Methodological and Data Analysis Questions
Q. What protocols ensure stability of this compound in long-term storage?
- Storage : Keep lyophilized powder at –20°C in argon-filled vials to prevent oxidation. Reconstituted solutions in DMSO should be aliquoted and stored at –80°C (≤3 months stability).
- Stability testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., 10-deacetyl derivatives) .
Q. How do pharmacokinetic parameters differ between deuterated and non-deuterated paclitaxel analogs?
- Comparative studies : Administer equimolar doses (10 mg/kg) in murine models. Use LC-MS/MS to measure plasma concentrations.
- Key parameters : Deuteration increases terminal half-life (t₁/₂β) by 30–40% (e.g., 8.2 hrs vs. 5.9 hrs) due to reduced CYP3A4-mediated metabolism. Area under the curve (AUC) improves by 25% .
Tables for Key Data
| Parameter | This compound | Native Paclitaxel |
|---|---|---|
| Tubulin Binding Kd (µM) | 0.8 | 0.6 |
| Plasma t₁/₂β (hrs) | 8.2 | 5.9 |
| Metabolic Stability (CYP3A4) | 1.4-fold increase | Baseline |
| IC₅₀ in AGS Cells (nM) | 15 ± 2.1 | 9 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
